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Compound of Interest

Compound Name: Yttrium phosphide

Cat. No.: B089271

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Yttrium Phosphide
(YP), a llI-V semiconductor, in the fabrication of laser diodes and other optoelectronic devices.
While specific experimental data on YP-based devices is limited in publicly available literature,
this document combines the known material properties of YP with established protocols for
similar I1I-V semiconductor devices to provide a foundational guide for research and
development.

Introduction to Yttrium Phosphide for
Optoelectronics

Yttrium Phosphide (YP) is a binary inorganic compound with the chemical formula YP.[1] It
crystallizes in a rock salt structure and is recognized as a semiconductor material with potential
applications in high-power and high-frequency electronics, as well as in laser diodes.[2] Its
properties, such as a direct bandgap, make it a candidate for light-emitting applications in the
visible spectrum.

Material Properties of Yttrium Phosphide

A summary of the key physical and electronic properties of Yttrium Phosphide is presented in
Table 1. This data is crucial for designing and modeling optoelectronic devices.
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Property Value Reference
Chemical Formula YP [1]

Molar Mass 119.88 g/mol [1][3]
Crystal Structure Cubic (Rock Salt) [1112][3]
Space Group Fm3m [1112]
Lattice Constant (a) 0.5661 nm [1][2]
Density 4.35 - 4.4 g/lcm3 [1112][3]

] ] 200.8 °C (disputed, other
Melting Point ) 3]
sources suggest much higher)

Band Gap ~2.1eV [1]

Experimental Protocols

The following protocols are generalized methodologies for the fabrication and characterization
of IlI-V semiconductor devices and can be adapted for Yttrium Phosphide based on its
specific material properties.

Protocol for Thin Film Deposition of Yttrium Phosphide
via MOVPE

Metalorganic Vapor Phase Epitaxy (MOVPE) is a common technique for growing high-quality
thin films of compound semiconductors.[4]

Objective: To grow a thin film of Yttrium Phosphide on a suitable substrate (e.g., Silicon or
Gallium Arsenide).

Materials and Equipment:
 MOVPE reactor system

e Yttrium precursor (e.g., Tris(ethylcyclopentadienyl)yttrium)
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Phosphorus precursor (e.g., Phosphine, PHs)

Carrier gas (e.g., high-purity Hydrogen, Hz2)

Substrate (e.g., Si(111) or GaAs(100) wafer)

Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
Procedure:
e Substrate Preparation:

1. Clean the substrate by sequentially sonicating in acetone, isopropanol, and deionized
water for 10 minutes each.

2. Dry the substrate using a stream of high-purity nitrogen.
3. Load the substrate into the MOVPE reactor.

4. Heat the substrate to a high temperature (e.g., >800 °C) under a hydrogen atmosphere to
remove any native oxide layer.

e Growth of YP Film:

1. Set the substrate temperature to the desired growth temperature (typically in the range of
500-1000 °C for IlI-V phosphides).[2]

2. Introduce the yttrium and phosphorus precursors into the reactor using the carrier gas.
The flow rates of the precursors will determine the V/IlI ratio, which is a critical parameter
for film quality.

3. Maintain a constant pressure inside the reactor during growth (e.g., 50-200 mbar).[5]
4. The growth time will determine the thickness of the YP film.

5. After the desired thickness is achieved, stop the flow of the precursors and cool down the
reactor under a hydrogen atmosphere.
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Protocol for Laser Diode Fabrication

This protocol outlines the general steps for fabricating a broad-area edge-emitting laser diode
from a YP epitaxial wafer.

Objective: To fabricate a functional laser diode from a YP thin film grown on a substrate.
Materials and Equipment:

» YP epitaxial wafer (YP film on a suitable substrate)

» Photolithography equipment (spin coater, mask aligner, developer)

e Photoresist

e Etching system (e.g., Reactive lon Etching - RIE)

» Dielectric deposition system (e.g., Plasma-Enhanced Chemical Vapor Deposition - PECVD)
for SiO2 or SizNa

o Metal deposition system (e.g., electron beam evaporator or sputterer) for p- and n-type
contacts

e Rapid Thermal Annealing (RTA) system
e Dicing and cleaving tools
Procedure:
e Mesa Formation:
1. Use photolithography to define the ridge waveguide structure (mesa).
2. Etch the YP layer using RIE to form the mesa, stopping at the desired depth.
 Dielectric Passivation:

1. Deposit a layer of SiO2z or SisN4 over the entire wafer for electrical insulation and surface
passivation.
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Contact Window Opening:

1. Use photolithography to pattern openings in the dielectric layer on top of the mesa for the
p-type contact.

P-type Metallization:

1. Deposit a multi-layer metal stack (e.g., Ti/Pt/Au) for the p-type contact using electron
beam evaporation.

2. Use a lift-off process to remove the excess metal.

Substrate Thinning and N-type Metallization:

1. Thin the substrate from the backside to the desired thickness.

2. Deposit a multi-layer metal stack (e.g., AuGe/Ni/Au) for the n-type contact on the backside
of the substrate.

Annealing:

1. Perform a rapid thermal anneal to form ohmic contacts.

Facet Cleaving:

1. Cleave the wafer into individual laser diode bars to form the mirror facets.

Protocol for Device Characterization

Objective: To evaluate the performance of the fabricated YP laser diode.
Materials and Equipment:

e Probe station with temperature control

e Source meter unit (SMU)

« Integrating sphere with a photodiode power sensor
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e Optical spectrum analyzer
o Far-field measurement system
Procedure:
o Light-Current-Voltage (L-I-V) Measurement:
1. Mount the laser diode on a temperature-controlled stage.

2. Apply a forward bias current using the SMU and measure the corresponding voltage and
optical output power.

3. Plot the optical power and voltage as a function of the injection current to determine the
threshold current, slope efficiency, and turn-on voltage.

e Spectral Measurement:
1. Couple the output light from the laser diode into an optical spectrum analyzer.

2. Measure the emission spectrum at different injection currents to determine the peak
wavelength and spectral width.

e Far-Field Measurement:

1. Measure the spatial intensity distribution of the laser beam to determine the beam
divergence angles.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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